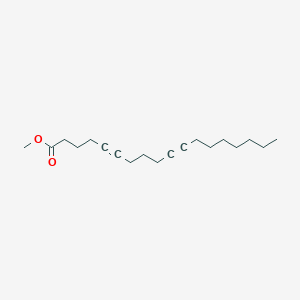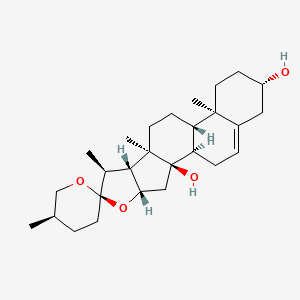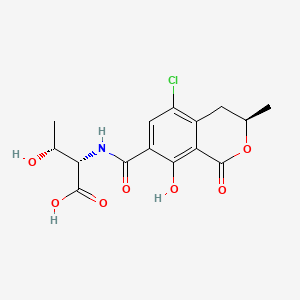
N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine is a complex organic compound known for its significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents like ethanol or chloroform, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine has diverse applications in scientific research:
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Inhibition of Protein Synthesis: It interferes with the synthesis of proteins by binding to ribosomal subunits.
Calcium Channel Blocking: Acts as a calcium channel blocker, affecting cellular calcium levels.
Activation of Signaling Pathways: Activates pathways such as c-Jun N terminal kinase, leading to apoptosis in certain cell types.
Comparación Con Compuestos Similares
Similar Compounds
Ochratoxin A: A mycotoxin with a similar structure and biological activity.
Phenylalanine Derivatives: Compounds with similar phenylalanine-based structures.
Uniqueness
N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine is unique due to its specific combination of a chlorinated phenolic group and a threonine moiety, which imparts distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
56222-82-3 |
|---|---|
Fórmula molecular |
C15H16ClNO7 |
Peso molecular |
357.74 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H16ClNO7/c1-5-3-7-9(16)4-8(12(19)10(7)15(23)24-5)13(20)17-11(6(2)18)14(21)22/h4-6,11,18-19H,3H2,1-2H3,(H,17,20)(H,21,22)/t5-,6-,11+/m1/s1 |
Clave InChI |
HSQLEXFXBXLMSY-VCGAMNKESA-N |
SMILES isomérico |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)Cl |
SMILES canónico |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(C(C)O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

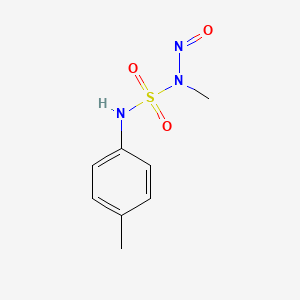
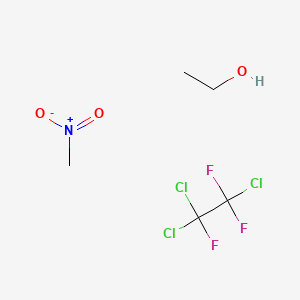
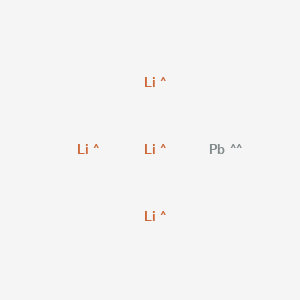
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)

